![molecular formula C15H19NO3 B1532754 Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217752-37-8](/img/structure/B1532754.png)
Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate, commonly referred to as Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate or Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate, is a synthetic compound that has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including those related to drug discovery and development, as well as biochemical and physiological studies.
Scientific Research Applications
- Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate has shown promise as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanisms and evaluate its efficacy in vivo .
- The compound exhibits anti-inflammatory properties by modulating key pathways involved in inflammation. It may suppress pro-inflammatory cytokines and enzymes, making it a potential candidate for managing inflammatory diseases .
- Some studies suggest that Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate could have cardiovascular benefits. It may impact blood pressure regulation, vascular tone, and endothelial function. However, more research is needed to establish its clinical relevance .
- Neuroprotective effects have been observed in preclinical models. The compound may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. These findings hint at its potential in neurodegenerative disorders .
- Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate has demonstrated activity against certain bacteria and fungi. Researchers are investigating its use as an antimicrobial agent, especially in drug-resistant strains .
- Preliminary studies suggest that the compound might influence metabolic pathways related to glucose homeostasis and lipid metabolism. It could be relevant in managing conditions like diabetes and obesity .
Anticancer Potential
Anti-inflammatory Activity
Cardiovascular Health
Neuroprotection
Antimicrobial Properties
Metabolic Disorders
properties
IUPAC Name |
methyl (2S,4S)-4-(2-prop-2-enylphenoxy)pyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-6-11-7-4-5-8-14(11)19-12-9-13(16-10-12)15(17)18-2/h3-5,7-8,12-13,16H,1,6,9-10H2,2H3/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYPDUYJDMWRCB-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-allylphenoxy)-2-pyrrolidinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.